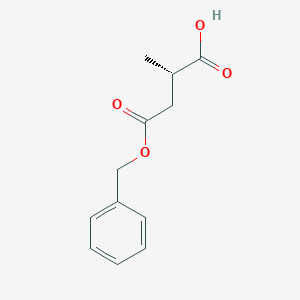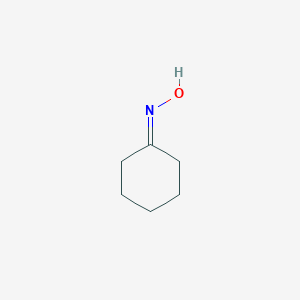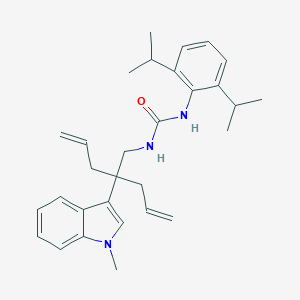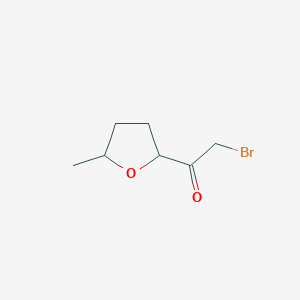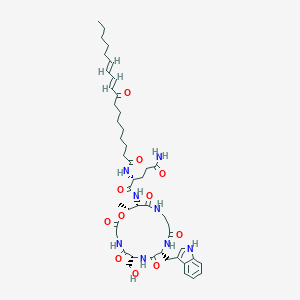
Ethenodeoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Etheno 2’-deoxyadenosine is a modified nucleoside that results from the reaction of adenine in DNA with reactive oxygen species or reactive nitrogen species. This compound is often used as a biomarker to evaluate chronic inflammation and lipid peroxidation in animal or human tissues . It is a DNA adduct, which means it is a piece of DNA covalently bonded to a chemical, often as a result of exposure to carcinogens.
Wirkmechanismus
Target of Action
Ethenodeoxyadenosine (εdA) is a DNA adduct that primarily targets DNA itself . It is one of four exocyclic DNA adducts produced by reactive metabolites of vinyl chloride, a human carcinogen . εdA has also been detected in DNA of the liver of humans and untreated animals, suggesting its formation from endogenous sources .
Mode of Action
The mode of action of εdA involves its interaction with DNA and the subsequent changes it induces. The mutagenic potential of εdA was studied using a single-stranded shuttle vector system in several E. coli strains and in simian kidney cells (COS7) . In COS7 cells, the frequency of targeted mutations was 70%, consisting of εdA–>dG (63%), εdA–>T (6%), and εdA–>dC (1%), indicating that the insertion of dCMP opposite the adduct is predominant .
Biochemical Pathways
Etheno modified DNA bases are generated from the carcinogens vinyl chloride and urethane, but also by reactions of DNA with products derived from lipid peroxidation (LPO) and oxidative stress via endogenous pathways . The formation of εdA is associated with oxidative stress-induced lipid peroxidation and exposure of cells to tumorigenic industrial agents such as vinyl chloride, vinyl carbamate, and benzene .
Pharmacokinetics
Εda has been detected in the liver of humans and untreated animals, suggesting its systemic distribution
Result of Action
The result of εdA’s action is predominantly mutagenic. It has been implicated in carcinogenesis, with studies indicating that it can cause mutations in mammalian cells . The mutagenic potential of εdA was studied using a single-stranded shuttle vector system in several E. coli strains and in simian kidney cells (COS7) .
Action Environment
The action of εdA can be influenced by environmental factors. For instance, the formation of εdA is associated with exposure to certain industrial agents such as vinyl chloride and vinyl carbamate . Additionally, endogenous factors such as oxidative stress and lipid peroxidation can also contribute to the formation of εdA .
Biochemische Analyse
Biochemical Properties
Ethenodeoxyadenosine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is formed by the reaction of DNA with products derived from lipid peroxidation (LPO) and oxidative stress via endogenous pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found that oxidative stress-derived this compound can act as a driving force towards hepatocellular carcinoma (HCC) in cancer-prone liver diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It forms when reactive metabolites of vinyl compounds, such as vinyl chloride and urethane, react with DNA . It can severely block DNA synthesis and induce miscoding events in human cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the levels of this compound were significantly increased in the rehydration process and reduced to the initial level in the dehydration process .
Metabolic Pathways
This compound is involved in several metabolic pathways. It forms when reactive metabolites of vinyl compounds, such as vinyl chloride and urethane, and certain α,β-unsaturated aldehydes generated by lipid peroxidation react with DNA .
Subcellular Localization
This compound is localized within the DNA of cells, which is primarily found in the nucleus . Its activity or function could be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N6-Etheno 2’-deoxyadenosine can be synthesized through the reaction of 2’-deoxyadenosine with chloroacetaldehyde under acidic conditions. The reaction typically involves heating the mixture to promote the formation of the etheno bridge .
Industrial Production Methods: The compound is usually produced in small quantities for research purposes rather than large-scale industrial production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N6-Etheno-2’-Desoxyadenosin unterliegt aufgrund seiner Bildung aus reaktiven Sauerstoffspezies hauptsächlich Oxidationsreaktionen. Es kann auch an Substitutionsreaktionen teilnehmen, insbesondere bei der Wechselwirkung mit anderen Nukleophilen .
Häufige Reagenzien und Bedingungen:
Oxidation: Reaktive Sauerstoffspezies wie Wasserstoffperoxid oder Hydroxylradikale.
Substitution: Nukleophile wie Thiole oder Amine unter milden Bedingungen.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte Derivate von N6-Etheno-2’-Desoxyadenosin, die mit Massenspektrometrie weiter analysiert werden können .
Wissenschaftliche Forschungsanwendungen
N6-Etheno-2’-Desoxyadenosin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von DNA-Schäden und Reparaturmechanismen.
Biologie: Als Biomarker für oxidativen Stress und Entzündungen in biologischen Geweben.
Medizin: Hilft beim Verständnis der molekularen Mechanismen der Karzinogenese und der Rolle von DNA-Addukten bei der Krebsentwicklung.
Industrie: Einsatz bei der Entwicklung von diagnostischen Werkzeugen zum Nachweis von DNA-Schäden
5. Wirkmechanismus
N6-Etheno-2’-Desoxyadenosin entfaltet seine Wirkungen, indem es Addukte mit DNA bildet, die zu Mutationen führen können, wenn sie nicht repariert werden. Die Verbindung interagiert während der Replikation mit DNA-Polymerasen, was möglicherweise zu Fehlpaarungen und Mutationen führt. Dieser Prozess ist im Zusammenhang mit der Karzinogenese von Bedeutung, da solche Mutationen zur Krebsentwicklung führen können .
Ähnliche Verbindungen:
1,N6-Etheno-2’-Desoxyadenosin: Ein weiteres Etheno-Addukt, das aus ähnlichen reaktiven Spezies gebildet wird.
3,N4-Etheno-2’-Desoxycytidin: Ein ähnliches DNA-Addukt, das aus Cytidin gebildet wird.
Einzigartigkeit: N6-Etheno-2’-Desoxyadenosin ist aufgrund seiner spezifischen Bildung aus Adenin und seiner Rolle als Biomarker für oxidativen Stress einzigartig. Seine Fähigkeit, stabile Addukte mit DNA zu bilden, macht es besonders nützlich für die Untersuchung der Langzeitwirkungen oxidativer Schäden .
Vergleich Mit ähnlichen Verbindungen
1,N6-Etheno-2’-deoxyadenosine: Another etheno adduct formed from similar reactive species.
3,N4-Etheno-2’-deoxycytidine: A similar DNA adduct formed from cytidine.
Uniqueness: N6-Etheno 2’-deoxyadenosine is unique due to its specific formation from adenine and its role as a biomarker for oxidative stress. Its ability to form stable adducts with DNA makes it particularly useful for studying the long-term effects of oxidative damage .
Eigenschaften
CAS-Nummer |
68498-25-9 |
|---|---|
Molekularformel |
C12H13N5O3 |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
(2R,3S)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol |
InChI |
InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2/t7-,8+,9?/m0/s1 |
InChI-Schlüssel |
XQQIMTUYVDUWKJ-ZQTLJVIJSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |
Isomerische SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |
Physikalische Beschreibung |
Solid |
Synonyme |
3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3H-imidazo[2,1-i]purine; 1,N6-Etheno-2’-deoxyadenosine; 1,N6-Etheno-dA; 1,N6-Ethenodeoxyadenosine; Ethenodeoxyadenosine; N1,N6-Etheno-2’-deoxyadenosine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)
